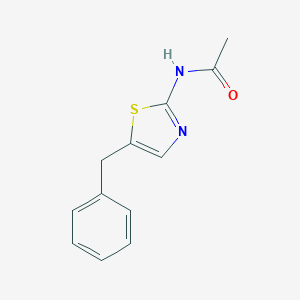
N-(5-benzyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of WAY-298199 involves the reaction of 5-benzyl-2-thiazolamine with acetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
WAY-298199 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of WAY-298199 can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Aplicaciones Científicas De Investigación
WAY-298199 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of bromodomain inhibitors.
Biology: WAY-298199 is utilized in studies involving bromodomain-containing proteins, which play a crucial role in gene expression and chromatin remodeling.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer and viral infections, where bromodomain inhibitors are being explored as novel therapeutic agents.
Mecanismo De Acción
WAY-298199 exerts its effects by modulating the activity of bromodomains, which are protein domains that recognize acetylated lysine residues on histone tails. By binding to these bromodomains, WAY-298199 can influence gene expression and chromatin structure, leading to various biological effects. The molecular targets of WAY-298199 include bromodomain-containing proteins such as BRD4, which are involved in the regulation of transcription .
Comparación Con Compuestos Similares
WAY-298199 can be compared with other bromodomain inhibitors such as:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
Among these, WAY-298199 is unique due to its specific structure and binding affinity for certain bromodomains, making it a valuable tool in research and potential therapeutic applications .
Actividad Biológica
N-(5-benzyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a thiazole ring substituted with a benzyl group and an acetamide moiety. This structural configuration is crucial for its biological activity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Thiazole ring with benzyl and acetamide groups | Potential anticancer activity and enzyme inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, a common mechanism for many therapeutic agents.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Pathway Interference : The compound could disrupt biochemical pathways critical for cancer cell survival and proliferation .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:
- In Vitro Studies : Research by Finiuk et al. assessed various thiazole derivatives for their anticancer activity. Compounds similar to this compound exhibited significant growth inhibition in cancer cell lines such as colon (HT29), melanoma (WM793), and glioblastoma (U251), with some showing IC50 values as low as 2.01 µM .
| Cell Line | IC50 Value (µM) | Activity Description |
|---|---|---|
| HT29 | 2.01 | High sensitivity |
| WM793 | Not specified | Moderate sensitivity |
| U251 | Not specified | Selective action |
Other Biological Activities
In addition to anticancer effects, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Some derivatives have shown promise against various microbial strains.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further exploration .
Case Studies and Research Findings
- Study on Antitumor Activity : El-Messery et al. synthesized a series of thiazole analogs, including those based on this compound. They found that modifications to the acetamide group significantly enhanced antitumor activity across different cancer cell lines .
- Mechanistic Insights : Molecular docking studies indicated that the compound could effectively bind to target proteins involved in cancer progression, suggesting a rational basis for its observed biological effects .
Propiedades
Fórmula molecular |
C12H12N2OS |
|---|---|
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
N-(5-benzyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2OS/c1-9(15)14-12-13-8-11(16-12)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) |
Clave InChI |
KZYPHGNBSVPDHA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















